molecular formula C11H15N3O5S2 B1680636 Rimeporide CAS No. 187870-78-6

Rimeporide

Cat. No. B1680636
Key on ui cas rn: 187870-78-6
M. Wt: 333.4 g/mol
InChI Key: GROMEQPXDKRRIE-UHFFFAOYSA-N
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Patent
US06515143B2

Procedure details

in stage e) finally, as described in EP 0 758 644 (p.9, lines 10-20), by reaction of 2-methyl-4,5-di(methylsulfonyl)benzoyl chloride with guanidinium chloride to give the end-product N-diaminomethylene-2-methyl-4,5-di(methylsulfonyl)benzamide, the guanidino group is introduced.
Name
2-methyl-4,5-di(methylsulfonyl)benzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])[C:8]([S:15]([CH3:18])(=[O:17])=[O:16])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Cl-].[NH2:20][C:21]([NH2:23])=[NH2+:22]>>[NH2:22][C:21]([NH2:23])=[N:20][C:4](=[O:5])[C:3]1[CH:7]=[C:8]([S:15]([CH3:18])(=[O:17])=[O:16])[C:9]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:10][C:2]=1[CH3:1] |f:1.2|

Inputs

Step One
Name
2-methyl-4,5-di(methylsulfonyl)benzoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=C(C(=C1)S(=O)(=O)C)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].NC(=[NH2+])N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)S(=O)(=O)C)C)=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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